molecular formula C14H12Cl3NO2S B12186304 (Phenylethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine

(Phenylethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine

Cat. No.: B12186304
M. Wt: 364.7 g/mol
InChI Key: WUMOBQQHQUPKGG-UHFFFAOYSA-N
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Description

(Phenylethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine is a chemical compound with the molecular formula C14H12Cl3NO2S and a molecular weight of 364.67 g/mol . This compound is characterized by the presence of a phenylethyl group attached to a sulfonyl amine moiety, which is further substituted with three chlorine atoms at the 2, 4, and 5 positions on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (Phenylethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(Phenylethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Phenylethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Phenylethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

(Phenylethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H12Cl3NO2S

Molecular Weight

364.7 g/mol

IUPAC Name

2,4,5-trichloro-N-(1-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C14H12Cl3NO2S/c1-9(10-5-3-2-4-6-10)18-21(19,20)14-8-12(16)11(15)7-13(14)17/h2-9,18H,1H3

InChI Key

WUMOBQQHQUPKGG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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